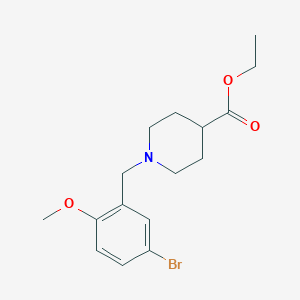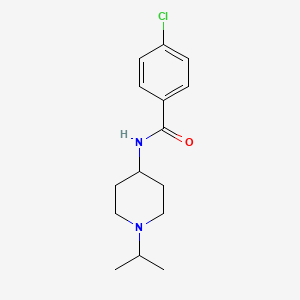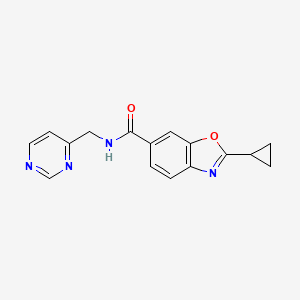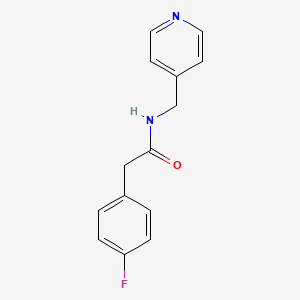
ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate, also known as BRD-K42022187, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase, Polo-like kinase 1 (PLK1), which plays a crucial role in cell division and proliferation.
Mécanisme D'action
Ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 exerts its inhibitory effect on PLK1 by binding to its ATP-binding pocket, which is essential for the kinase activity of PLK1. This binding results in the inhibition of PLK1 kinase activity, leading to the disruption of the normal cell cycle progression and the induction of cell death.
Biochemical and Physiological Effects:
ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has been shown to induce mitotic defects and cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to affect other cellular processes, such as DNA damage response, centrosome maturation, and cytokinesis. In addition, ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has been shown to have anti-tumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 in lab experiments is its high potency and selectivity for PLK1, which makes it a valuable tool for studying the role of PLK1 in cellular processes. However, its high potency also makes it difficult to use at high concentrations, as it can lead to off-target effects and toxicity. In addition, ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has limited solubility in water, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are several future directions for the research on ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7. One area of interest is the development of more potent and selective PLK1 inhibitors, which could have therapeutic potential in cancer treatment. Another area of interest is the study of the role of PLK1 in other cellular processes, such as DNA damage response and cytokinesis. Finally, the use of ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 in combination with other anti-cancer agents could be explored as a potential strategy to enhance its anti-tumor effects.
In conclusion, ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 is a potent and selective inhibitor of PLK1, which has been widely used in scientific research. Its ability to induce mitotic defects and cell cycle arrest in cancer cells makes it a valuable tool for studying the role of PLK1 in cancer biology. However, its high potency and limited solubility in water present challenges for its use in lab experiments. Future research on ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 could lead to the development of more potent and selective PLK1 inhibitors and the exploration of its use in combination with other anti-cancer agents.
Applications De Recherche Scientifique
Ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has been extensively used in scientific research, particularly in the field of cancer biology. PLK1 is overexpressed in many types of cancer, and its inhibition by ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has been shown to induce cell cycle arrest, mitotic defects, and apoptosis in cancer cells. ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has also been used to study the role of PLK1 in other cellular processes, such as DNA damage response, centrosome maturation, and cytokinesis.
Propriétés
IUPAC Name |
ethyl 1-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-3-21-16(19)12-6-8-18(9-7-12)11-13-10-14(17)4-5-15(13)20-2/h4-5,10,12H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFKNILAWTHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)


![N-(4-bromophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4885931.png)
![ethyl 1'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4885932.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B4885938.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4885945.png)

![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4885963.png)


![4-{[7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]methyl}-4-methylmorpholin-4-ium iodide](/img/structure/B4886003.png)

![7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4886022.png)